Fmoc-Dbg-OH

Peptide drug discovery Formyl peptide receptor pharmacology Neutrophil chemotaxis

Fmoc-Dbg-OH (Fmoc-di-n-butylglycine, Fmoc-5-aminononane-5-carboxylic acid) is an Fmoc-protected, achiral α,α-dialkylglycine bearing two n-butyl side chains on the α-carbon (C₂₅H₃₁NO₄, MW 409.5 g/mol). It belongs to the class of α,α-disubstituted glycines (symmetrically dialkylated amino acids) widely employed as conformational constraint tools in solid-phase peptide synthesis (SPPS).

Molecular Formula C25H31NO4
Molecular Weight 409.5 g/mol
CAS No. 218926-48-8
Cat. No. B1485785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Dbg-OH
CAS218926-48-8
Molecular FormulaC25H31NO4
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H31NO4/c1-3-5-15-25(23(27)28,16-6-4-2)26-24(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22H,3-6,15-17H2,1-2H3,(H,26,29)(H,27,28)
InChIKeyHRMRDEPDXOIMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Dbg-OH (CAS 218926-48-8): What Procurement Teams Need to Know About This Sterically Hindered, Achiral Fmoc-Protected α,α-Dialkylglycine Building Block


Fmoc-Dbg-OH (Fmoc-di-n-butylglycine, Fmoc-5-aminononane-5-carboxylic acid) is an Fmoc-protected, achiral α,α-dialkylglycine bearing two n-butyl side chains on the α-carbon (C₂₅H₃₁NO₄, MW 409.5 g/mol) [1]. It belongs to the class of α,α-disubstituted glycines (symmetrically dialkylated amino acids) widely employed as conformational constraint tools in solid-phase peptide synthesis (SPPS) . Unlike proteinogenic amino acids, its fully substituted α-carbon eliminates chirality, restricts backbone torsional freedom, and imposes predictable local conformational bias dependent on peptide chain length and environment [2]. It is commercially available at ≥95% HPLC purity from multiple vendors .

Why Generic α,α-Dialkylglycine Substitution Fails: Fmoc-Dbg-OH Is Not Interchangeable with Fmoc-Deg-OH, Fmoc-Dpg-OH, or Fmoc-Aib-OH


Although Fmoc-Dbg-OH, Fmoc-Dpg-OH (di-n-propylglycine), Fmoc-Deg-OH (diethylglycine), and Fmoc-Aib-OH (α-aminoisobutyric acid) all share the α,α-disubstituted glycine scaffold, substituting one for another without requalification carries quantifiable risk. In the same model tripeptide system (For-Met-Xxx-Phe-OMe), the Dbg-, Dpg-, and Deg-containing peptides differ in human neutrophil activation potency by a factor of ~39 [1]. Their solution conformational landscapes also diverge: linear-alkyl Dxg residues favor extended C₅ conformations in small peptides, whereas cyclic Acnc analogs adopt folded β-turn conformations under identical conditions [2]. This means that if a research protocol or synthesis route was optimized with Fmoc-Dbg-OH, substituting Fmoc-Dpg-OH or Fmoc-Deg-OH will yield a peptide with demonstrably different backbone geometry and biological readout—not merely a less potent analog.

Fmoc-Dbg-OH Product-Specific Quantitative Evidence: Head-to-Head Comparisons with Deg, Dpg, Aib, and Acnc Analogs


Human Neutrophil Activation Potency: Dbg Peptide Is ~39-Fold More Potent Than Deg Peptide and ~5-Fold More Potent Than Dpg Peptide

In a direct head-to-head comparison within the identical chemotactic tripeptide template For-Met-Xxx-Phe-OMe, the Dbg-containing peptide (V) consistently exhibited superior potency in human neutrophils relative to the Deg (III) and Dpg (IV) peptides [1]. The ED₅₀ values for inducing β-glucosaminidase release spanned a ~39-fold range, with the Dbg peptide being the most potent and the Deg peptide the least [1]. Notably, the Dbg peptide (V) was also 'appreciably more potent' than the parent For-Met-Leu-Phe-OH in stimulating histamine release from human basophils, a property not observed for peptides III and IV [1].

Peptide drug discovery Formyl peptide receptor pharmacology Neutrophil chemotaxis Structure-activity relationship

Solution Conformational Divergence: Dbg Favors Extended C₅ Conformation Whereas Cyclic Acnc Analogs Adopt Folded β-Turns Under Identical Conditions

A systematic comparative NMR and CD study of five Boc-Ala-Xxx-Ala-OMe peptides (Xxx = Deg, Dpg, Dbg, Ac₆c, Ac₇c) established that peptides containing linear-alkyl α,α-dialkylglycines (Deg, Dpg, Dbg) adopt fully extended C₅ conformations in CDCl₃ and (CD₃)₂SO, whereas peptides with cycloalkyl residues (Ac₆c, Ac₇c) adopt folded β-turn conformations [1]. In the Dxg peptides, the order of solvent exposure of NH groups is Ala(1) > Ala(3) > Dxg(2), consistent with an extended backbone; in Acnc peptides the order shifts to Ala(1) > Acnc(2) > Ala(3), indicative of a β-turn with Ala(1) and Acnc(2) at the i+1 and i+2 positions [1]. The Dbg peptide (III) was further characterized by paramagnetic radical-induced line broadening, confirming extended backbone geometry [1].

Peptide conformational analysis NMR spectroscopy Circular dichroism Conformational design

Helix-Stabilizing Propensity: Dbg Is Comparable to Aib but Delivers Substantially Higher Hydrophobicity for Membrane-Interacting Peptide Design

Crystal structure analyses of 5–10 residue peptides established that Dbg and Dpg residues exhibit helix-forming propensity similar to Aib (α-aminoisobutyric acid), the canonical helix-inducing α,α-dialkylglycine [1]. The nonapeptide Boc-Gly-Dbg-Ala-Val-Ala-Leu-Aib-Val-Leu-OMe adopts a mixed 3₁₀-/α-helical conformation with Dbg backbone dihedral angles φ, ψ of −40°, −37° (anhydrous) and −46°, −40° (hydrated) in the helical region [2]. However, unlike Aib (MW 103.1; two methyl groups), Dbg contributes two n-butyl chains, driving the free amino acid's computed logP to ~3.1 , dramatically higher than the logP values estimated for Deg (~1.1) and Dpg (~1.9) [3]. This hydrophobicity differential is critical when designing peptides requiring membrane partitioning or hydrophobic self-assembly.

Helical peptide design Hydrophobicity engineering Antimicrobial peptides Peptide crystallography

Crystal-State Dihedral Angles: Dbg and Dpg Adopt Nearly Identical φ,ψ Values in β-Turn-Forming Tripeptides, Confirming Backbone Conformational Equivalence Within the Dxg Series

Comparative X-ray diffraction analysis of three model peptides established that Boc-Ala-Dpg-Ala-OMe (I) and Boc-Ala-Dbg-Ala-OMe (III) both adopt distorted type II β-turn conformations, with Ala(1) and Dxg(2) as the corner residues [1]. The backbone dihedral angles at the Dxg residues are nearly superimposable: Dpg (I) φ = 66.2°, ψ = 19.3°; Dbg (III) φ = 66.5°, ψ = 21.1° [1]. In both tripeptides, the Boc CO···Ala(3) NH distances (3.44 Å for Dpg, 3.63 Å for Dbg) exceed the threshold for a 4→1 intramolecular hydrogen bond, classifying them as 'distorted' β-turns [1]. This near-identical backbone geometry means that Dbg and Dpg are functionally interchangeable at the dihedral-angle level in short β-turn contexts, but their divergent side-chain hydrophobicity (see Evidence Item 3) differentiates them for higher-order interactions.

X-ray crystallography β-turn conformation Peptide backbone geometry Conformational restriction

Coupling Efficiency Considerations: Steric Hindrance at the α-Carbon Necessitates Optimized Activation Protocols for Fmoc-Dbg-OH Relative to Less Hindered Fmoc-Aib-OH

The two n-butyl substituents on the α-carbon of Dbg generate substantially greater steric congestion than the two methyl groups of Aib or the ethyl/propyl groups of Deg and Dpg. Published syntheses of Dpg-containing peptides using Fmoc-SPPS required PyAOP (7-aza-benzotriazol-1-yloxy-tris-pyrrolidino-phosphonium hexafluorophosphate) with elevated temperature to achieve acceptable coupling yields [1]. The same steric challenge applies to Dbg, whose butyl chains present an even larger van der Waals radius [2]. The Fmoc group itself adds steric bulk, and incomplete Fmoc deprotection has been noted for aggregated peptides containing bulky hydrophobic residues like Dbg, sometimes requiring extended piperidine treatment times . In contrast, Fmoc-Aib-OH typically couples efficiently with standard HBTU/HOBt/DIEA protocols at room temperature [2].

Solid-phase peptide synthesis Coupling reagents Steric hindrance PyAOP HATU

Solubility Profile: Fmoc-Dbg-OH Is Only Slightly Soluble in Chloroform and Methanol, Limiting Solvent Options Compared to Fmoc-Deg-OH and Fmoc-Aib-OH

Vendor-reported solubility data indicate that Fmoc-Dbg-OH is only slightly soluble in chloroform and methanol . No quantitative mg/mL solubility values in DMF, NMP, or DCM are publicly available from authoritative sources, but the compound's high logP (~3.1) and the presence of two long alkyl chains predict limited solubility in polar aprotic SPPS solvents compared to Fmoc-Deg-OH (logP ~1.1, MW 353.4) or Fmoc-Aib-OH (MW 325.4, lower hydrophobicity) . This solubility limitation may necessitate sonication, mild heating, or alternative solvent mixtures (e.g., DMF/DCM blends) for stock solution preparation prior to SPPS coupling [1].

Peptide synthesis solvents Solubility screening DMF NMP DCM

Optimal Application Scenarios for Fmoc-Dbg-OH: Where the Data Support Its Selection Over Fmoc-Deg-OH, Fmoc-Dpg-OH, and Fmoc-Aib-OH


Formyl Peptide Receptor (FPR) Ligand Development Requiring Sub-Nanomolar Human Neutrophil Potency

When designing For-Met-Xxx-Phe-OMe analogs targeting FPR1/FPR2 on human neutrophils, the Dbg-substituted peptide V achieves ED₅₀ values approximately 39-fold lower than the Deg-substituted peptide III and 5-fold lower than the Dpg-substituted peptide IV [1]. Furthermore, peptide V is the only Dxg analog appreciably more potent than the endogenous ligand For-Met-Leu-Phe-OH in basophil histamine release assays [1]. This makes Fmoc-Dbg-OH the building block of choice—not merely a hydrophobic alternative—for any FPR probe or therapeutic candidate requiring maximal neutrophil activation potency.

Design of Extended-Backbone Peptide Linkers Where β-Turn Nucleation Must Be Avoided

In peptide conjugates, cyclic peptides, or stapled peptides where a locally extended backbone is required—rather than a β-turn—the linear-alkyl Dxg series (Deg, Dpg, Dbg) all favor C₅-extended conformations while cyclic Acnc residues induce folded β-turns under identical solution conditions [2]. Within the Dxg series, Dbg offers the highest hydrophobicity and side-chain bulk without altering backbone geometry, making it the optimal choice when an extended, hydrophobic spacer segment is needed.

Helical Antimicrobial or Cell-Penetrating Peptides Requiring Combined Helix Stabilization and Membrane Partitioning

Dbg delivers helix-stabilizing propensity comparable to Aib (φ, ψ in the helical region at −40° to −46°, −37° to −40° in a nonapeptide crystal context) [3] while contributing an estimated 1,000–10,000× greater octanol-water partitioning due to its two n-butyl chains . For antimicrobial peptides or cell-penetrating peptides where both α-helicity and membrane interaction are required, substituting Aib with Dbg consolidates two functions into a single residue. This can reduce the total number of hydrophobic residues needed, potentially lowering hemolytic toxicity while maintaining antimicrobial activity.

Crystallography-Driven Peptide Foldamer Design Exploiting Distorted Type II β-Turns with Programmable Hydrophobic Packing

In short peptides (tri- to pentamers), both Dpg and Dbg induce nearly identical distorted type II β-turn backbone geometries (φ ~66°, ψ ~20° for both) [4]. Crystal packing motifs of Dbg/Dpg-containing helical peptides closely resemble those of Aib-containing peptides [5]. The choice between Fmoc-Dpg-OH and Fmoc-Dbg-OH therefore reduces to side-chain-driven crystal packing: the longer butyl chains of Dbg can fill larger hydrophobic cavities and mediate more extensive inter-helical van der Waals contacts, making Fmoc-Dbg-OH the preferred building block when crystallization for X-ray structure determination is part of the workflow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Dbg-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.